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Compound of Interest

Compound Name: SRX3177

Cat. No.: B10857418 Get Quote

An In-depth Technical Guide to SRX3177: A Triple-Action Inhibitor of CDK4/6, PI3K, and BRD4

Introduction
SRX3177 is a novel, potent, small-molecule inhibitor with a unique triple-action mechanism,

simultaneously targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-

Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically

BRD4.[1][2][3] This multi-targeted approach is designed to overcome the limitations of single-

agent therapies by disrupting key oncogenic signaling pathways involved in cell cycle

progression, cell growth, and transcriptional regulation.[1] SRX3177 has demonstrated broad

cytotoxic activity across a variety of cancer cell lines and has also been investigated for its

antiviral properties against SARS-CoV-2.[1][4] This technical guide provides a comprehensive

overview of the chemical structure, properties, mechanism of action, and experimental

methodologies related to SRX3177 for researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
SRX3177 is a complex heterocyclic molecule. Its chemical identity and key properties are

summarized in the tables below.

Table 1: Chemical Identification of SRX3177
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Identifier Value

IUPAC Name

7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-

7-oxo-7H-thieno[3,2-b]pyran-3-

yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-

carboxamide[5]

CAS Number 2241237-51-2[5]

Chemical Formula C31H32N6O4S[5]

InChI Key XJKTXWSMMWPNTP-UHFFFAOYSA-N[5]

SMILES

O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC

=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=

O)C=N5)C=C4[1]

Table 2: Physicochemical Properties of SRX3177

Property Value

Molecular Weight 584.69 g/mol [4]

Exact Mass 584.2206 g/mol [5]

Appearance Solid powder

Solubility Soluble in DMSO (25 mg/mL)[5]

Storage
Store as a powder at -20°C for up to 3 years. In

solvent, store at -80°C for up to 6 months.[4]

Signaling Pathways and Mechanism of Action
SRX3177 exerts its biological effects by concurrently inhibiting three critical signaling nodes:

the PI3K/AKT/mTOR pathway, the CDK4/6-Rb pathway, and BRD4-mediated transcription.

PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

SRX3177 inhibits multiple isoforms of PI3K, thereby blocking the downstream phosphorylation
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of AKT and other effector proteins. This leads to the suppression of pro-survival signals and

can induce apoptosis in cancer cells.
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Diagram 1: Inhibition of the PI3K/AKT/mTOR Pathway by SRX3177.
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CDK4/6-Rb Pathway Inhibition
CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition.

They phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F

transcription factors and subsequent expression of genes required for DNA replication. By

inhibiting CDK4/6, SRX3177 prevents Rb phosphorylation, causing cell cycle arrest at the G1

checkpoint.
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Diagram 2: SRX3177-mediated Inhibition of the CDK4/6-Rb Pathway.

BRD4-Mediated Transcription Inhibition
BRD4, a member of the BET family, is an epigenetic reader that binds to acetylated histones

and recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as

MYC. SRX3177 competitively binds to the bromodomains of BRD4, displacing it from

chromatin and thereby downregulating the expression of target oncogenes.
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Diagram 3: Inhibition of BRD4-mediated Transcription by SRX3177.

Quantitative Data Summary
SRX3177 has been shown to be a potent inhibitor of its targets and exhibits significant

cytotoxic and antiviral activity.

Table 3: In Vitro Inhibitory Activity of SRX3177

Target IC50

BRD4 (BD1) 33 nM[1][2]

BRD4 (BD2) 89 nM[1][2]

PI3Kα 79 nM[1][2]

PI3Kδ 83 nM[1][2]

PI3Kγ 3.18 µM[1][2]

CDK4 <2.5 nM[1][2]

CDK6 3.3 nM[1][2]

Table 4: Cellular Activity of SRX3177

Cell Line Assay Value

Calu-3 Cytotoxicity (CC50, 48h) 4.57 µM[1]

Calu-3
SARS-CoV-2 Omicron

Inhibition (IC50, 24h)
0.25 µM[1]

Mino, Granta-519, Jeko-1

(Mantle Cell Lymphoma)
Antitumor Activity (IC50) Nanomolar range[4]

CHLA-136, SMS-KNCR,

CHLA-255 (Neuroblastoma)
Antitumor Activity (IC50) Nanomolar range[4]

HepG3, Hep3B, Huh7

(Hepatocellular Carcinoma)
Antitumor Activity (IC50) Nanomolar range[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10857418?utm_src=pdf-body
https://www.benchchem.com/product/b10857418?utm_src=pdf-body
https://www.benchchem.com/product/b10857418?utm_src=pdf-body
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pubmed.ncbi.nlm.nih.gov/32793389/
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pubmed.ncbi.nlm.nih.gov/32793389/
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pubmed.ncbi.nlm.nih.gov/32793389/
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pubmed.ncbi.nlm.nih.gov/32793389/
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pubmed.ncbi.nlm.nih.gov/32793389/
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pubmed.ncbi.nlm.nih.gov/32793389/
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pubmed.ncbi.nlm.nih.gov/32793389/
https://www.benchchem.com/product/b10857418?utm_src=pdf-body
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://www.semanticscholar.org/paper/A-triple-action-CDK4-6-PI3K-BET-inhibitor-with-cell-Burgoyne-Vann/383196da280450c35ff4909e94be4c08629bb104
https://pmc.ncbi.nlm.nih.gov/articles/PMC11922097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11922097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11922097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of SRX3177. These are generalized methods and may require optimization for specific cell

lines and experimental conditions.

Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Viability Assay Workflow

1. Seed Cells
in 96-well plate

2. Treat with SRX3177
(various concentrations)

3. Incubate
(e.g., 48-72 hours) 4. Add MTT Reagent 5. Incubate

(1-4 hours)
6. Add Solubilization

Solution
7. Read Absorbance

(e.g., 570 nm)
8. Calculate % Viability

and IC50/CC50

Click to download full resolution via product page

Diagram 4: General workflow for an MTT-based cell viability assay.

Methodology:

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat cells with a serial dilution of SRX3177 (and appropriate vehicle

controls) and incubate for the desired time period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or a specialized buffer) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using

a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC50 or CC50 values by plotting the data using a non-linear regression model.

Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of downstream targets of PI3K

(e.g., p-Akt) and CDK4/6 (e.g., p-Rb).

Methodology:

Cell Treatment and Lysis: Treat cells with SRX3177 for the desired time. Lyse the cells in a

buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state

of proteins.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-Rb) and the total protein as a

loading control, typically overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to

the total protein signal.
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Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if SRX3177 affects the binding of BRD4 to specific gene promoters

or enhancers (e.g., the MYC promoter).

Methodology:

Cross-linking: Treat cells with SRX3177, followed by cross-linking of proteins to DNA with

formaldehyde.

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller

fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4.

Use a non-specific IgG as a negative control.

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-

conjugated magnetic beads.

Washes: Wash the beads to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads

and reverse the formaldehyde cross-links by heating.

DNA Purification: Purify the DNA from the eluted samples.

Analysis: Quantify the amount of a specific DNA sequence (e.g., the MYC promoter) in the

immunoprecipitated samples using quantitative PCR (qPCR). The results are typically

expressed as a percentage of the input chromatin.

Conclusion
SRX3177 is a promising multi-targeted inhibitor with a well-defined mechanism of action

against key cancer-related pathways. Its ability to simultaneously inhibit CDK4/6, PI3K, and

BRD4 provides a strong rationale for its further investigation as a potential therapeutic agent in

various cancers. The experimental protocols outlined in this guide provide a foundation for

researchers to explore the biological activities and therapeutic potential of this and similar multi-

targeted compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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